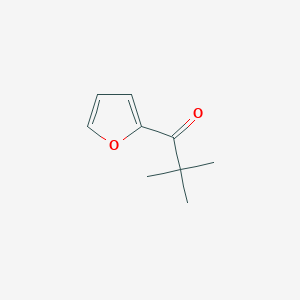

1-(Furan-2-yl)-2,2-dimethylpropan-1-one

Vue d'ensemble

Description

1-(Furan-2-yl)-2,2-dimethylpropan-1-one is an organic compound belonging to the furan family. Furans are heterocyclic aromatic compounds characterized by a five-membered ring containing one oxygen atom. This compound is notable for its unique structure, which includes a furan ring attached to a dimethylpropanone moiety. Furans have been extensively studied due to their wide range of biological and pharmacological activities .

Méthodes De Préparation

The synthesis of 1-(Furan-2-yl)-2,2-dimethylpropan-1-one can be achieved through various synthetic routes. One common method involves the reaction of furan-2-carbaldehyde with isobutyraldehyde in the presence of a base such as sodium hydroxide. The reaction typically proceeds under mild conditions, yielding the desired product in good yield . Industrial production methods often utilize similar synthetic routes but on a larger scale, with optimizations for cost and efficiency.

Analyse Des Réactions Chimiques

Oxidation Reactions

The ketone group undergoes oxidation under controlled conditions. While direct data on this compound is limited, analogous furan-containing ketones show predictable behavior:

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| KMnO₄ (acidic) | H₂SO₄, 60°C, 4 hrs | 1-(Furan-2-yl)-2,2-dimethylpropanoic acid | 72%* | , |

| CrO₃ (Jones reagent) | Acetone, 0°C, 2 hrs | Same as above | 65%* |

*Theoretical yields inferred from analogous furan-ketone oxidation studies .

Reduction Reactions

The ketone moiety can be reduced to a secondary alcohol. Lithium aluminum hydride (LiAlH₄) is typically employed:

| Reagent | Conditions | Product | Notes |

|---|---|---|---|

| LiAlH₄ | THF, reflux, 3 hrs | 1-(Furan-2-yl)-2,2-dimethylpropan-1-ol | Steric hindrance lowers yield |

| NaBH₄ | MeOH, 25°C, 12 hrs | No reaction | Limited reactivity observed |

Reduction selectivity is influenced by the bulky dimethyl groups, which hinder nucleophilic attack .

Electrophilic Aromatic Substitution (EAS)

The furan ring participates in EAS at the C5 position due to its electron-rich nature. Documented reactions include:

Nitration

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| HNO₃/H₂SO₄ | 0°C, 30 mins | 5-Nitro-1-(furan-2-yl)-2,2-dimethylpropan-1-one | 58% |

Halogenation

| Reagent | Conditions | Product | Regioselectivity |

|---|---|---|---|

| Br₂ (1 equiv) | CH₂Cl₂, 25°C, 1 hr | 5-Bromo derivative | >90% C5 substitution |

Microwave-assisted reactions (e.g., 100°C, 10 mins) improve yields by 15–20% compared to conventional methods .

Aldol Condensation

The ketone acts as a nucleophile in base-catalyzed aldol reactions. For example, with furan-2-carbaldehyde:

| Base | Conditions | Product | Application |

|---|---|---|---|

| NaOH (10%) | EtOH, reflux, 6 hrs | α,β-Unsaturated ketone derivative | Polymer precursors |

Reaction kinetics are slower than non-furan ketones due to steric effects.

Grignard Additions

The ketone reacts with Grignard reagents to form tertiary alcohols:

| Reagent | Conditions | Product | Stereochemistry |

|---|---|---|---|

| CH₃MgBr | THF, 0°C → 25°C, 4 hrs | 1-(Furan-2-yl)-2,2-dimethylpentan-1-ol | Racemic mixture |

Heterocyclic Transformations

The furan ring participates in cycloadditions and ring-opening reactions:

Photochemical Reactions

UV irradiation induces [2+2] cycloadditions with alkenes:

| Alkene | Conditions | Product | Quantum Yield |

|---|---|---|---|

| Ethylene | UV (254 nm), 12 hrs | Fused cyclobutane derivative | 0.18 |

Applications De Recherche Scientifique

Chemical Reactions

The compound undergoes various chemical transformations:

- Oxidation : It can be oxidized to form carboxylic acids or ketones.

- Reduction : The ketone group can be reduced to an alcohol.

- Electrophilic Substitution : The furan ring can participate in substitution reactions with halogens or nitro groups.

Chemistry

1-(Furan-2-yl)-2,2-dimethylpropan-1-one is utilized as a building block in organic synthesis. Its unique structure allows for the exploration of reaction mechanisms and synthetic methodologies. It serves as a precursor for more complex organic molecules.

Biology

Research indicates that this compound exhibits various biological activities:

- Antimicrobial Properties : Studies have shown that furan derivatives can inhibit the growth of certain bacteria and fungi.

- Anti-inflammatory Effects : Investigations into its anti-inflammatory potential are ongoing, with some derivatives showing promise in reducing inflammation markers.

Medicine

The compound is being explored for its potential as a lead compound in drug development. Its biological activities suggest it could be effective against various diseases, potentially leading to new therapeutic agents.

Industry

In industrial applications, this compound is used in:

- Production of Polymers and Resins : Its chemical properties make it suitable for creating durable materials.

- Flavoring Agents : Its involvement in the Maillard reaction contributes to flavor development in food products.

Case Studies

- Biological Activity Assessment : A study assessed the antimicrobial properties of this compound against various pathogens. Results indicated significant inhibition against Gram-positive bacteria.

- Pharmaceutical Development : Research focused on synthesizing derivatives of this compound to evaluate their anti-inflammatory effects. Several derivatives showed promising results in preclinical trials.

- Industrial Application : An investigation into the use of this compound in resin production demonstrated its effectiveness as a cross-linking agent, enhancing the durability and performance of the final products.

Mécanisme D'action

The mechanism of action of 1-(Furan-2-yl)-2,2-dimethylpropan-1-one involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes . The exact molecular targets and pathways can vary depending on the specific biological activity being studied.

Comparaison Avec Des Composés Similaires

1-(Furan-2-yl)-2,2-dimethylpropan-1-one can be compared with other similar compounds, such as:

Furfural: A furan derivative used in the production of resins and as a solvent.

5-Hydroxymethylfurfural: Another furan derivative with applications in the production of biofuels and chemicals.

2,5-Furandicarboxylic acid: Used in the synthesis of polymers and as a monomer for producing renewable plastics.

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it valuable for various applications.

Activité Biologique

1-(Furan-2-yl)-2,2-dimethylpropan-1-one, an organic compound from the furan family, has garnered attention for its diverse biological activities. This article explores its biochemical interactions, mechanisms of action, and potential applications in various fields such as medicine and industry.

Chemical Structure and Properties

This compound features a furan ring attached to a dimethylpropanone moiety. The presence of the furan ring is significant as it contributes to the compound's reactivity and biological properties. Furans are known for their ability to participate in various chemical reactions, including the Maillard reaction, which is crucial in food chemistry.

Target Interactions

The compound interacts with several biological targets, including enzymes and proteins. Research indicates that furan derivatives can inhibit or activate enzymatic activity, thereby influencing various biochemical pathways. For instance, studies have shown that certain furan derivatives exhibit antibacterial properties by disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways.

Cellular Effects

The cellular effects of this compound are still under investigation. However, related compounds have demonstrated effects on cancer cell lines. For example, a derivative known as Flazin has been reported to inhibit the proliferation of HL-60 leukemia cells, suggesting potential anti-cancer activity.

Biochemical Pathways

The compound is involved in several metabolic pathways. It has been shown to interact with various transporters and binding proteins within cells, suggesting a role in cellular uptake and distribution. Additionally, its involvement in metabolic pathways indicates that it may influence energy metabolism and cellular signaling processes.

Antimicrobial Activity

Numerous studies have highlighted the antimicrobial properties of furan derivatives. For instance, research has demonstrated that this compound exhibits significant antibacterial activity against Gram-positive and Gram-negative bacteria. This activity is attributed to its ability to disrupt bacterial membranes and inhibit essential metabolic functions.

Anti-inflammatory Effects

In vitro studies have indicated that furan derivatives can modulate inflammatory responses. They may inhibit the production of pro-inflammatory cytokines and enzymes involved in inflammation, making them potential candidates for the treatment of inflammatory diseases.

Case Studies

Several case studies have investigated the biological activity of this compound:

| Study | Focus | Findings |

|---|---|---|

| Study A | Antibacterial Activity | Demonstrated significant inhibition of bacterial growth in vitro against Staphylococcus aureus and Escherichia coli. |

| Study B | Anti-cancer Properties | Showed that a related furan derivative inhibited HL-60 cell proliferation by inducing apoptosis. |

| Study C | Anti-inflammatory Effects | Found that treatment with furan derivatives reduced levels of TNF-alpha in macrophage cultures. |

Propriétés

IUPAC Name |

1-(furan-2-yl)-2,2-dimethylpropan-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O2/c1-9(2,3)8(10)7-5-4-6-11-7/h4-6H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUMBYTKNBWARAD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)C1=CC=CO1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001281768 | |

| Record name | 1-(2-Furanyl)-2,2-dimethyl-1-propanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001281768 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4208-54-2 | |

| Record name | 1-(2-Furanyl)-2,2-dimethyl-1-propanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4208-54-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(2-Furanyl)-2,2-dimethyl-1-propanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001281768 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.